2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridine ring substituted with a bromine atom at the 6-position, an isopropylamino group, and an ethanol moiety. This compound is structurally characterized by its hybrid aromatic-aliphatic framework, which may confer unique physicochemical and biological properties. According to CymitQuimica (2025), the compound was marketed as a high-purity tertiary amine but has since been discontinued, likely due to challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[(6-bromopyridin-3-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9(2)14(5-6-15)8-10-3-4-11(12)13-7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZNHOTNHVJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol typically involves the bromination of pyridine derivatives followed by subsequent functionalization. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromine atom into the pyridine ring . The brominated intermediate is then reacted with isopropylamine and ethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The isopropyl-amino group may enhance the compound’s binding affinity and specificity. The ethanol moiety can facilitate the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Key Structural Differences :
Substituent Effects on Physicochemical Properties
- Bromine vs.
- Ethanol Moiety: The hydroxyl group in this compound likely improves solubility in polar solvents (e.g., ethanol), contrasting with ester-containing analogues that exhibit lower solubility .
Comparison with Tyrosol Analogues
- Activity : Tyrosol analogues inhibit mushroom tyrosinase by 10–60%, depending on substituent position (e.g., 3-hydroxyphenyl vs. 4-hydroxy-3-methoxyphenyl) .

- Implications: The ethanol group in this compound may confer similar hydrogen-bonding interactions, though its brominated pyridine core likely shifts activity toward non-enzymatic targets .
Research Findings and Challenges
- Synthesis: The discontinued status of this compound suggests synthetic hurdles, such as low yields or purification difficulties, compared to analogues like those in .
- Stability: Brominated pyridines are prone to photodegradation, which may limit applications in contrast to cyano-substituted derivatives with enhanced stability .
Biological Activity
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol, with the CAS number 1353959-27-9, is a small molecule known for its potential biological activities. This compound features a brominated pyridine moiety, which is often associated with various pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. In particular, derivatives of pyridine have shown significant activity against Gram-positive bacteria. For instance, compounds in related studies demonstrated strong bacteriostatic effects comparable to linezolid against strains such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Pyridine Derivatives
The minimum inhibitory concentrations (MICs) indicate that these compounds exhibit potent antibacterial properties, making them potential candidates for further development as antimicrobial agents.
Anti-Biofilm Activity
Biofilms pose a significant challenge in treating bacterial infections due to their protective nature against antibiotics. Studies have shown that certain pyridine derivatives can inhibit biofilm formation effectively. For example, compound 21d demonstrated a concentration-dependent reduction in biofilm formation against S. pneumoniae, with minimum biofilm inhibitory concentrations (MBICs) significantly lower than their MICs .
Table 2: Biofilm Inhibition Data
| Compound | Bacterial Strain | MBIC (µg/ml) | MIC (µg/ml) |
|---|---|---|---|
| 21d | S. pneumoniae | 0.5 | 0.5 |
| 21b | S. aureus | 1.0 | 0.5 |
This data suggests that these compounds could be valuable in combating biofilm-associated infections.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been investigated. Research indicates that modifications in the structure can enhance their efficacy in reducing inflammation markers in vitro and in vivo .
Case Studies
- In Vivo Studies : A study assessing the anti-inflammatory effects of pyridine derivatives found significant reductions in pro-inflammatory cytokines when administered to animal models . The results indicated a dose-dependent response, highlighting the therapeutic potential of these compounds.
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to specific biological targets could be enhanced by structural modifications, potentially leading to improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

